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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

A Comprehensive Overview of the Src Family
Kinase Inhibitor TG-100435

Introduction

TG-100435 is a potent, orally active, multi-targeted small molecule inhibitor that primarily
targets the Src family of non-receptor tyrosine kinases. Members of the Src family, including
Src, Lyn, Lck, and Yes, are crucial mediators of a wide array of cellular processes such as
proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity
has been implicated in the pathogenesis of various human malignancies, making them
attractive targets for therapeutic intervention. This technical guide provides a detailed overview
of TG-100435, including its mechanism of action, biochemical and cellular activity, metabolism,
and relevant experimental protocols for researchers in drug development.

Mechanism of Action

TG-100435 exerts its biological effects by competitively binding to the ATP-binding site of Src
family kinases, thereby inhibiting their catalytic activity.[1] This blockade of ATP binding
prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, effectively
halting the downstream signaling cascades that promote oncogenic phenotypes. The primary
targets of TG-100435 include several members of the Src family kinases as well as other
related tyrosine kinases.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1150180?utm_src=pdf-interest
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.researchgate.net/figure/Ribbon-diagram-illustrating-the-structure-of-Src-kinase-a-The-ligand-Red-is-bound-in_fig2_373070217
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Biochemical and Pharmacokinetic Profile

TG-100435 has been characterized as a potent inhibitor of a select panel of tyrosine kinases.
The inhibitory activity is quantified by the inhibition constant (Ki), which represents the
concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Kinase Inhibition Profile of TG-100435

Kinase Target Inhibition Constant (Ki) (nM)
Src 13 - 64[1]
Lyn 13 - 64[1]
Abl 13 - 64[1]
Yes 13 - 64[1]
Lck 13 - 64[1]
EphB4 13 - 64[1]

Note: Specific individual Ki values for each kinase are not publicly available; the reported
inhibitory activity falls within this range.

Pharmacokinetics

Preclinical studies have provided initial insights into the pharmacokinetic properties of TG-
100435 across different species.

Table 2: Pharmacokinetic Parameters of TG-100435 in Preclinical Models

. Systemic Clearance . o
Species . Oral Bioavailability (%)
(mL/min/kg)

Mouse 20.1[1] 74[1]
Rat 12.7[1] 23[1]
Dog 14.5[1] 11[1]
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Metabolism and the Active Metabolite TG100855

A crucial aspect of TG-100435's pharmacology is its metabolism to an active N-oxide
metabolite, TG100855. This biotransformation is primarily mediated by flavin-containing
monooxygenases (FMOs) and to some extent by cytochrome P450 enzymes.[1]

Notably, TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the
parent compound, TG-100435.[1] Following oral administration of TG-100435 in rats and dogs,
the systemic exposure to TG100855 is 1.1- and 2.1-fold greater, respectively, than that of the
parent compound.[1] This suggests that a significant portion of the observed in vivo efficacy of
TG-100435 may be attributable to its more potent metabolite.

Metabolic Conversion of TG-100435
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Caption: Metabolic activation of TG-100435 to its more potent metabolite.

Downstream Signaling Pathways
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By inhibiting Src family kinases, TG-100435 is expected to modulate several downstream
signaling pathways critical for cancer cell proliferation and survival. A primary pathway
regulated by Src is the Ras-MAPK (mitogen-activated protein kinase) cascade.
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Src-Mediated Signaling Pathway and Inhibition by TG-100435
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Caption: Inhibition of the Src-Ras-MAPK pathway by TG-100435.
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Experimental Protocols

The following are representative protocols for key experiments relevant to the study of TG-
100435.

1. Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a kinase
inhibitor.

o Objective: To determine the I1Cso or Ki value of TG-100435 against a specific kinase.
» Materials:

o Recombinant human kinase (e.g., Src, Lyn)

o Kinase-specific peptide substrate

o TG-100435 (dissolved in DMSO)

o ATP (Adenosine triphosphate)

o Kinase reaction buffer (e.g., Tris-HCI, MgClz, DTT)

o Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

o Microplate reader

e Procedure:

o

Prepare a serial dilution of TG-100435 in kinase reaction buffer.

o

In a microplate, add the kinase and the peptide substrate to each well.

[¢]

Add the diluted TG-100435 or DMSO (vehicle control) to the respective wells.

o

Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

o

Initiate the kinase reaction by adding a solution of ATP.
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o Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-
60 minutes).

o Stop the reaction and measure the amount of product (phosphorylated substrate or ADP)
formed using a suitable detection reagent and a microplate reader.

o Calculate the percentage of kinase inhibition for each concentration of TG-100435 relative

to the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the I1Cso value.
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Kinase Inhibition Assay Workflow
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Caption: A typical workflow for an in vitro kinase inhibition assay.
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2. Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on the viability of
cancer cell lines.

e Objective: To determine the Glso (concentration for 50% growth inhibition) of TG-100435 in
cancer cells.

e Materials:
o Cancer cell line of interest (e.g., a line with high Src activity)
o Complete cell culture medium
o TG-100435 (dissolved in DMSO)
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o Solubilization solution (e.g., DMSO or a detergent-based buffer)
o 96-well cell culture plates
o Microplate reader
e Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Prepare serial dilutions of TG-100435 in cell culture medium.

o Remove the old medium from the cells and add the medium containing the different
concentrations of TG-100435 or vehicle control.

o Incubate the cells for a specified period (e.g., 48-72 hours).

o Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to
metabolize MTT into formazan crystals.
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o Remove the medium and add the solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the percentage of cell viability for each treatment relative to the vehicle control.

o Plot the percentage of viability against the logarithm of the drug concentration and fit the

data to a dose-response curve to determine the Glso value.

Preclinical Efficacy

While it has been reported that TG-100435 demonstrates anticancer activity in preclinical
species, specific quantitative data from these studies, such as ICso values in various cancer
cell lines or tumor growth inhibition in xenograft models, are not extensively available in the
public domain. For a comprehensive evaluation, researchers would typically generate data as
presented in the following hypothetical tables.

Table 3: Hypothetical In Vitro Anticancer Activity of TG-100435

Cell Line Cancer Type Glso (pM)

Example Cell Line 1 e.g., Colon Cancer Data not available
Example Cell Line 2 e.g., Breast Cancer Data not available
Example Cell Line 3 e.g., Leukemia Data not available

Table 4: Hypothetical In Vivo Antitumor Efficacy of TG-100435 in a Xenograft Model
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Tumor Growth Inhibition

Treatment Group Dose (mg/kg)
(%)
Vehicle Control - 0
TG-100435 e.g., 25 Data not available
TG-100435 e.g., 50 Data not available
Positive Control - Data not available
Conclusion

TG-100435 is a multi-targeted Src family kinase inhibitor with demonstrated biochemical
potency and oral bioavailability in preclinical models. Its metabolism to a more active N-oxide
metabolite, TG100855, is a key feature of its pharmacological profile. The inhibition of Src and
related kinases provides a strong rationale for its investigation as a potential anticancer agent.
Further research is warranted to fully elucidate its efficacy in various cancer models and to
precisely define its therapeutic potential. The protocols and information provided in this guide
are intended to serve as a valuable resource for scientists and researchers working on the
development of novel kinase inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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